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Compound of Interest

Compound Name: Strontium hydride (SrH2)

Cat. No.: B080679

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of the Strontium-
Hydride (Sr-H) bond with other alkaline earth metal hydrides. It is designed to be a valuable
resource for researchers and scientists, offering a concise summary of key vibrational and
rotational constants derived from experimental studies and theoretical calculations. Detailed
experimental protocols for the cited spectroscopic techniques are also included to support the
replication and extension of these findings.

Quantitative Data Summary

The spectroscopic constants for the electronic ground state (X 2X*) of Strontium Hydride (SrH)
and its deuterated isotopologue (SrD) are presented below, alongside data for Calcium Hydride
(CaH) and Barium Hydride (BaH) for comparative analysis. These constants provide
fundamental insights into the vibrational and rotational characteristics of these diatomic

molecules.

Table 1: Experimental Spectroscopic Constants for Alkaline Earth Metal Hydrides (Ground
State X 22 %)
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88SrH 1201.3[1] 19.5[1] 3.689[1] 0.076[1] 2.146[1]
856.1 9.8 1.861 0.027 2.146
883rD
(calculated) (calculated) (calculated) (calculated) (calculated)
40CaH 1298.3[2] 19.1[2] 4.276[2] 0.096[2] 2.002[2]
138BaH 1168.3[1][3] 19.0[1][3] 3.349[1][3] 0.066[1][3] 2.232[1][3]

Note: Data for SrD is often derived from SrH data using isotopic scaling factors.

Table 2: Comparison of Experimental and Theoretical Spectroscopic Constants for 8SrH
(Ground State X 22 %)

Spectroscopic Constant

Experimental Value

Theoretical Value

(Relativistic Coupled-

Cluster)

Vibrational Constant (we)

1201.3[1] 1198.2
(cm™)
Rotational Constant (Be)

3.689[1] 3.684
(cm™)
Equilibrium Internuclear

2.146[1] 2.147

Distance (re) (A)

Theoretical values are sourced from recent high-level quantum chemical calculations.

Experimental Protocols

The characterization of Sr-H bond vibrations and other metal hydrides in the gas phase relies

on high-resolution spectroscopic techniques. Below are detailed methodologies for key
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experiments.

High-Resolution Emission/Absorption Spectroscopy

This is a primary technique for obtaining rovibrational spectra of diatomic molecules like SrH.
e Sample Generation:

o Strontium metal is placed in a high-temperature furnace (typically operating at 800-1000
°C) to generate a sufficient vapor pressure.[4]

o Aslow flow of hydrogen (Hz) or deuterium (D2) gas, often diluted in an inert carrier gas like
Argon (Ar), is passed over the hot metal vapor.[4]

o The reaction Sr(g) + Hz2(g) — SrH(g) + H(g) produces gaseous SrH molecules.
e Spectroscopic Measurement:

o The gaseous mixture containing SrH is then probed with a light source. For absorption
spectroscopy, this is typically a tunable infrared laser. For emission spectroscopy, a
discharge or other excitation source is used to populate excited electronic states, and the
subsequent fluorescence is collected.[4]

o The transmitted or emitted light is passed through a high-resolution spectrometer, such as
a Fourier Transform Spectrometer (FTS) or a long-path-length grating spectrometer.[4][5]

o The detector is typically a sensitive infrared detector, such as a liquid nitrogen-cooled InSh
or MCT detector.

o Data Analysis:

o The resulting spectrum consists of a series of sharp lines corresponding to transitions
between different rotational levels of the ground and first excited vibrational states (the P
and R branches).[6]

o By fitting the positions of these lines to the appropriate energy level expressions, highly
accurate values for the spectroscopic constants (we, Be, ae, re, etc.) can be determined.

[6]
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Supersonic Jet Spectroscopy

To simplify complex spectra and study molecules at very low temperatures, supersonic jet
expansions are often employed.

o Sample Generation and Cooling:

o A gaseous mixture of the metal hydride in a carrier gas (e.g., Ar) is expanded from a high-
pressure region through a small nozzle into a vacuum chamber.[5][7]

o This rapid expansion leads to significant cooling of the molecules' internal degrees of
freedom (rotational and vibrational), collapsing the population into the lowest energy
levels.[7]

e Spectroscopic Measurement:
o Atunable laser is directed through the cooled molecular beam.

o Absorption of the laser radiation is detected, often by laser-induced fluorescence (LIF) or
resonance-enhanced multiphoton ionization (REMPI) for higher sensitivity.

e Advantages:
o Reduces spectral congestion by limiting the number of populated rotational levels.

o Minimizes Doppler broadening, leading to higher resolution.

Visualizations
Experimental Workflow for High-Resolution Infrared
Spectroscopy
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Sample Preparation

Spectroscopic Measurement Data Analysis
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Caption: Workflow for obtaining high-resolution infrared spectra of SrH.

Relationship Between Spectroscopic Constants and
Molecular Properties
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Caption: Interrelation of key spectroscopic constants and molecular properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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